molecular formula C13H14N4O3S B3016463 N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 888416-34-0

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B3016463
CAS No.: 888416-34-0
M. Wt: 306.34
InChI Key: FMIDZGKASVPHFK-UHFFFAOYSA-N
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Description

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzoyl chloride with 4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets within cells. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. The presence of both the methylthio and methoxy groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-20-8-5-3-7(4-6-8)11(18)15-9-10(14)16-13(21-2)17-12(9)19/h3-6H,1-2H3,(H,15,18)(H3,14,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIDZGKASVPHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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